Pipoxolan hydrochloride

Description

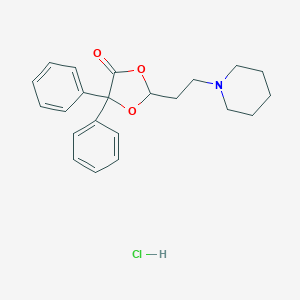

Pipoxolan Hydrochloride (PPH), chemically known as 5,5-diphenyl-2-[2-(1-piperidinyl)ethyl]-1,3-dioxolan-4-one hydrochloride (C₂₂H₂₅NO₃·HCl), is a synthetic antispasmodic agent primarily used to treat smooth muscle spasms in the gastrointestinal, urinary, and gynecological systems . It functions via a dual mechanism: (1) inhibition of L-type calcium channels, reducing intracellular calcium influx, and (2) suppression of phosphodiesterase (PDE) activity, elevating cyclic adenosine monophosphate (cAMP) levels, which promotes muscle relaxation . Clinically, it is effective in managing conditions like irritable bowel syndrome (IBS) and preterm labor due to its rapid onset of action (oral bioavailability >80%) and renal excretion profile .

PPH exhibits a white crystalline structure with a melting point of 207–209°C and high water solubility, facilitating its formulation into oral tablets or injectables . Stability studies demonstrate resilience under acidic (1 M HCl) and alkaline (0.2 M NaOH) conditions, with degradation kinetics following pseudo-first-order reactions . Its unique dioxolane-piperidine scaffold also confers anti-leukemia activity, inducing apoptosis in U937 cells via mitochondrial pathways .

Propriétés

IUPAC Name |

5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3.ClH/c24-21-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)26-20(25-21)14-17-23-15-8-3-9-16-23;/h1-2,4-7,10-13,20H,3,8-9,14-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNQXJVDHXGEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2OC(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23744-24-3 (Parent) | |

| Record name | Pipoxolan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018174588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5057672 | |

| Record name | Pipoxolan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18174-58-8 | |

| Record name | Pipoxolan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018174588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipoxolan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPOXOLAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIA6WM647S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Degradation Pathways and Structural Inference

Forced degradation studies under acidic and alkaline conditions reveal that PIX undergoes hydrolysis, producing secondary amines and chlorinated byproducts. These findings suggest that the synthesis of PIX likely involves:

-

N-alkylation of piperazine with a dichlorophenyl precursor.

-

Quaternization using hydrochloric acid to form the hydrochloride salt.

The stability of PIX in ethanol and methanol solutions implies that polar aprotic solvents may be suitable for its synthesis, though experimental validation is required.

Hypothetical Synthesis Protocol for this compound

Based on structural analogs and degradation data, a proposed synthesis pathway for PIX includes:

Step 1: Piperazine Functionalization

-

Reaction : N-alkylation of piperazine with 2,4-dichlorobenzyl chloride.

-

Conditions : Ethanol solvent, reflux at 60–70°C for 8–12 hours.

Step 2: Salt Formation

Analyse Des Réactions Chimiques

Hydrolytic Degradation

Pipoxolan hydrochloride undergoes hydrolysis under acidic and alkaline conditions, forming distinct degradation products.

Acidic Hydrolysis

-

Mechanism : Cleavage of the lactone ring generates a carboxylic acid intermediate, followed by decarboxylation .

-

Product : A hydroxyl-containing compound confirmed via IR spectroscopy (Figure 1b) .

Alkaline Hydrolysis

Oxidative Degradation

Oxidation reactions modify functional groups within the molecule.

Thermal Degradation

Exposure to heat accelerates decomposition.

Photolytic Degradation

Light exposure induces structural changes.

Analytical Validation

Methods for quantifying degradation products:

| Parameter | HPLC | TLC-Densitometry |

|---|---|---|

| Linearity Range | 1–10 µg/mL | 2–20 µg/band |

| Recovery (%) | 99.38 ± 0.67 | 99.32 ± 0.97 |

| Detection Wavelength | 214 nm | 210 nm |

Key Findings

Applications De Recherche Scientifique

Antispasmodic Properties

Pipoxolan hydrochloride is primarily recognized for its ability to relieve smooth muscle spasms across various systems, including:

- Gastrointestinal Tract : Effective in treating conditions such as chronic gastritis and dysmenorrhea.

- Urogenital Area : Utilized in managing renal colic and urinary tract stones.

- Bronchial Passages : Provides relief from bronchospasms.

The mechanism of action involves the inhibition of calcium channels in smooth muscle cells, thereby reducing muscle contraction and facilitating relaxation .

Oncological Applications

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that pipoxolan induces apoptosis in oral squamous cell carcinoma cells through intrinsic apoptotic pathways. Key findings include:

- Cytotoxic Effects : Pipoxolan treatment resulted in significant apoptosis in TW206 and HSC-3 cell lines at concentrations as low as 15 μg/mL, with increased effects observed at higher doses (20-100 μg/mL) over 24 hours .

- Mechanistic Insights : The compound modulates critical proteins involved in apoptosis, such as caspases and B-cell lymphoma 2 family proteins, suggesting a robust mechanism for inducing cell death in cancerous cells .

Neuroprotective Effects

This compound has demonstrated protective effects against cerebral ischemia. In experimental models, it has been shown to:

- Inhibit Neuronal Damage : The compound mitigates damage associated with ischemic events by reducing inflammatory responses and promoting neuronal survival .

- Vascular Smooth Muscle Cell Regulation : Pipoxolan inhibits the proliferation and migration of vascular smooth muscle cells, which are critical factors in the development of vascular diseases such as atherosclerosis. This suggests its potential utility in preventing restenosis after vascular interventions .

Research Methodologies

Several methodologies have been employed to study the applications of this compound:

Chromatographic Techniques

Analytical methods have been developed for the quantitative determination of this compound in various matrices. For instance, stability-indicating chromatographic techniques have shown high specificity and recovery rates exceeding 99% in the presence of degradation products .

Cell Culture Experiments

Flow cytometry has been utilized to assess cell cycle progression and apoptosis induction in cancer cell lines treated with this compound. These studies provide insights into the compound's effects on cellular mechanisms .

Summary Table of Applications

| Application Area | Description | Evidence/Findings |

|---|---|---|

| Antispasmodic | Relieves smooth muscle spasms | Effective for gastrointestinal and urogenital issues |

| Oncology | Induces apoptosis in cancer cells | Significant cytotoxic effects observed |

| Neuroprotection | Protects against cerebral ischemia | Reduces neuronal damage and inflammation |

| Vascular Health | Inhibits migration/proliferation of VSMCs | Potential use in preventing restenosis |

Mécanisme D'action

Pipoxolan hydrochloride primarily functions as a smooth muscle relaxant. It achieves this by inhibiting calcium channels within muscle cells, reducing the influx of calcium ions, and thereby decreasing muscle contraction . Additionally, the compound enhances cyclic adenosine monophosphate levels by inhibiting phosphodiesterase enzymes, leading to further muscle relaxation . This dual mechanism ensures a robust and sustained relaxation effect on smooth muscles.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The pharmacological landscape of smooth muscle relaxants includes diverse agents with varying mechanisms, efficacy, and safety profiles. Below, PPH is compared with scopolamine butylbromide (anticholinergic) and papaverine (non-selective PDE inhibitor), two widely used antispasmodics.

Mechanism of Action

Therapeutic Indications

Pharmacokinetics

Adverse Effects

Advantages and Limitations

- Limitations: Limited data on long-term safety; contraindicated in severe hepatic/renal impairment .

Scopolamine Butylbromide :

Papaverine :

Research Findings and Clinical Implications

Activité Biologique

Pipoxolan hydrochloride (PIPO), a smooth muscle relaxant, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the mechanisms of action, experimental findings, and potential therapeutic implications of PIPO based on recent research.

Overview of this compound

This compound is a 1,3-dioxolane derivative, chemically known as 5,5-diphenyl-2-(2'-piperidino-ethyl)-1,3-dioxolane-4-one hydrochloride. Initially synthesized for its antispasmodic properties, it has been shown to exert significant biological effects beyond its primary use.

Anti-Inflammatory Activity

Recent studies have highlighted PIPO's anti-inflammatory properties, particularly its ability to modulate inflammatory pathways in macrophages.

- Cytokine Inhibition : PIPO significantly reduces the production of pro-inflammatory cytokines such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages .

- Transcription Factor Modulation : It inhibits key inflammatory transcription factors including NF-κB, AP-1, and STATs while activating the antioxidative factor Nrf2. This dual action suggests that PIPO can suppress inflammation while promoting cellular defense mechanisms .

Experimental Findings

A study utilizing the MTT assay demonstrated that PIPO effectively reduced cell viability in a dose-dependent manner while promoting apoptosis through the activation of caspases . The following table summarizes key findings:

| Parameter | Control | Pipoxolan Treatment |

|---|---|---|

| Nitric Oxide Production (µM) | 10 | 3 |

| TNF-α Levels (pg/mL) | 150 | 50 |

| IL-6 Levels (pg/mL) | 200 | 40 |

| Apoptotic Cells (%) | 5 | 30 |

Anticancer Activity

Pipoxolan has demonstrated promising anticancer effects in various cancer models, including oral squamous cell carcinoma (OSCC) and leukemia.

- Induction of Apoptosis : In OSCC cells, PIPO treatment led to increased reactive oxygen species (ROS) production and mitochondrial membrane potential disruption, triggering apoptosis through intrinsic signaling pathways .

- Inhibition of Cell Proliferation : PIPO significantly inhibited the proliferation of U937 leukemia cells both in vitro and in vivo. The compound induced morphological changes associated with apoptosis and altered the expression of Bcl-2 family proteins, leading to increased Bax/Bcl-2 ratios .

Case Studies

- Oral Squamous Cell Carcinoma : In studies involving TW206 and HSC-3 OSCC cells, PIPO treatment resulted in significant apoptosis characterized by increased active caspase-3 and -9 levels. Flow cytometry confirmed that PIPO induced a time-dependent increase in apoptotic cells .

- Leukemia Models : In vivo experiments showed that pipoxolan markedly suppressed tumor growth in BalB/cnu-/nu- mice inoculated with U937 cells. The compound decreased viable cell percentages and promoted ROS production, leading to enhanced apoptosis through caspase activation .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | Suppression of NF-κB and AP-1; activation of Nrf2 |

| Antitumor | Induction of apoptosis | Increased ROS; activation of caspases |

| Anti-leukemia | Suppression of tumor growth | Regulation of Bcl-2 family proteins; ROS production |

Q & A

Q. What are the standard analytical methods for quantifying pipoxolan hydrochloride (PPH) in pharmaceutical formulations?

Liquid chromatography (LC) coupled with UV detection is widely used for PPH quantification. A validated LC method employs a Discovery C18 column (25 cm × 4.6 mm, 5 µm particle size) with a mobile phase of methanol and 10 mM sodium dihydrogen phosphate (60:40 v/v, pH 6.5) at a flow rate of 1.0 mL/min. Detection is performed at 214 nm, achieving baseline separation between PPH and its degradants . Forced degradation studies (acid/alkaline hydrolysis, oxidation, heat, and photolysis) confirm method specificity and stability-indicating properties .

Q. How is this compound structurally characterized to confirm identity and purity?

Structural characterization involves nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The chemical structure (5,5-diphenyl-2-[2-(1-piperidinyl)ethyl]-1,3-dioxolan-4-one hydrochloride) should align with spectral data. Purity is validated via chromatographic methods (e.g., ≥98% by LC-UV) and elemental analysis. Novel compounds require additional evidence, such as X-ray crystallography or comparative studies with reference standards .

Advanced Research Questions

Q. What experimental approaches resolve contradictions between in vitro efficacy and clinical outcomes of this compound?

Discrepancies may arise from differences in bioavailability, metabolism, or study design. To address this:

- Conduct pharmacokinetic studies in animal models to measure plasma concentration-time profiles and tissue distribution.

- Perform dose-response analyses in controlled clinical trials, comparing outcomes with in vitro IC50 values.

- Use computational modeling to simulate human metabolism and predict active metabolite profiles .

Q. How are degradation kinetics of this compound analyzed under varying pH and temperature conditions?

Degradation kinetics are studied using accelerated stability testing in Britton-Robinson buffer (pH 2–12) at 40–70°C. Apparent pseudo-first-order rate constants () are calculated from LC-UV data. Activation energy () is derived via the Arrhenius equation. For example, alkaline degradation of PPH at 70°C shows a half-life () of 12.3 hours, with = 45.2 kJ/mol, indicating pH-dependent instability .

Q. What methodologies validate the stability-indicating capability of analytical methods for PPH?

Validation requires:

- Forced degradation studies : Expose PPH to acid (1 M HCl), base (0.2 M NaOH), peroxide (0.33% H2O2), heat (70°C), and UV light.

- Peak purity assessment : Use photodiode array (PDA) detectors to confirm no co-eluting degradants.

- Recovery tests : Spiked degradant samples should achieve ≥90% recovery with ≤2% relative standard deviation (RSD) .

Q. How do researchers design experiments to assess PPH’s spasmolytic mechanism in smooth muscle tissues?

- Ex vivo models : Use isolated rat ileum or bladder strips pre-contracted with acetylcholine or KCl. Measure relaxation potency (EC50) and compare with reference drugs (e.g., scopolamine butylbromide).

- Receptor binding assays : Evaluate PPH’s affinity for muscarinic or calcium channels via radioligand displacement.

- Calcium imaging : Quantify intracellular Ca²⁺ flux inhibition in primary smooth muscle cells .

Methodological Guidelines

Q. What statistical frameworks are recommended for analyzing dose-dependent toxicity data of PPH?

Use nonlinear regression models (e.g., Hill equation) to calculate LD50/LC50 values. For in vivo studies, apply Kaplan-Meier survival analysis and Cox proportional hazards regression. Pairwise comparisons (e.g., treated vs. control) should use ANOVA with post-hoc Tukey tests, ensuring significance .

Q. How are formulation challenges addressed when developing PPH-containing solid dosage forms?

- Excipient compatibility : Screen for interactions using differential scanning calorimetry (DSC) and isothermal stress testing.

- Dissolution optimization : Use USP Apparatus II (paddle) at 50 rpm with 0.1 N HCl as the medium. Target ≥85% drug release within 30 minutes.

- Stability testing : Store batches at 40°C/75% RH for 6 months and monitor physicochemical changes .

Data Interpretation and Reporting

Q. How should researchers report conflicting data on PPH’s efficacy in urolithiasis management?

- Meta-analysis : Pool data from randomized controlled trials (RCTs) using fixed/random-effects models. Assess heterogeneity via I² statistics.

- Subgroup analysis : Stratify results by patient demographics (e.g., age, stone composition) and dosage regimens.

- Mechanistic reconciliation : Compare in vitro calcium oxalate inhibition assays with clinical stone expulsion rates .

Q. What protocols ensure reproducibility in PPH synthesis and purification?

- Stepwise documentation : Record reaction conditions (temperature, solvent, catalyst), purification steps (recrystallization solvents, column chromatography parameters), and yield at each stage.

- Batch-to-batch consistency : Validate purity (≥98%) and impurity profiles (e.g., ≤0.1% residual solvents) across three independent synthesis batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.